An In-Depth Technical Guide to Bromo-PEG2-methyl ester: Structure, Properties, and Applications in Bioconjugation
An In-Depth Technical Guide to Bromo-PEG2-methyl ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG2-methyl ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and surface modification. This molecule incorporates a short, hydrophilic diethylene glycol (PEG2) spacer, which enhances aqueous solubility and provides spatial separation between conjugated molecules.[1] One terminus of the linker features a bromo group, an excellent leaving group for nucleophilic substitution reactions, while the other end is capped with a methyl ester.[2] The bromo group allows for covalent attachment to nucleophiles such as thiols and amines, and the methyl ester can be hydrolyzed under strongly basic conditions.[2] These characteristics make Bromo-PEG2-methyl ester a versatile tool for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][3]
Chemical Structure and Properties
The chemical structure of Bromo-PEG2-methyl ester is characterized by a two-unit polyethylene (B3416737) glycol chain functionalized with a terminal bromine atom and a methyl ester. This structure imparts a balance of reactivity and hydrophilicity, making it a valuable reagent in bioconjugation.
Physicochemical Properties
A summary of the key physicochemical properties of Bromo-PEG2-methyl ester is presented in the table below. This data is essential for designing and executing conjugation experiments.
| Property | Value | References |
| Chemical Formula | C₈H₁₅BrO₄ | [4] |
| Molecular Weight | 255.11 g/mol | [4] |
| CAS Number | 2468714-95-4 | [4] |
| Appearance | White to off-white solid or oil | [5] |
| Purity | ≥95% or ≥98% | [1][6] |
| Solubility | Soluble in DMSO, DMF, chloroform, methylene (B1212753) chloride. Soluble in water and aqueous buffers. | [5][7] |
| Storage Conditions | -20°C for long-term storage | [8] |
| Shelf Life | 1095 days at -20°C | [8] |
Reactivity and Stability
The reactivity of Bromo-PEG2-methyl ester is primarily dictated by its two functional groups:
-
Bromo Group: The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for efficient reaction with soft nucleophiles like thiols (from cysteine residues in proteins) and, to a lesser extent, amines (from lysine (B10760008) residues or N-termini).[5][9] The reaction with thiols to form a stable thioether bond is a particularly robust and widely used conjugation strategy.[9]
-
Methyl Ester Group: The methyl ester is relatively stable under neutral and acidic conditions but can be hydrolyzed to the corresponding carboxylic acid under strongly basic conditions.[2] This property can be utilized for subsequent modifications or to alter the charge of the final conjugate. Methyl esters are generally more stable to hydrolysis than ethyl esters in plasma.
Applications in Bioconjugation and Drug Development
The bifunctional nature of Bromo-PEG2-methyl ester makes it a versatile linker for a variety of applications in drug development and research.
Antibody-Drug Conjugates (ADCs)
In the field of oncology, ADCs are designed to selectively deliver potent cytotoxic drugs to cancer cells by linking them to a monoclonal antibody that targets a tumor-specific antigen. Bromo-PEG linkers can be used to attach the drug payload to the antibody, often through reaction with cysteine residues generated by the reduction of interchain disulfide bonds.[10] The hydrophilic PEG spacer can improve the solubility and pharmacokinetic profile of the ADC.
PROTACs (Proteolysis Targeting Chimeras)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[11] The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC's design. Bromo-PEG linkers offer a modular approach to PROTAC synthesis, allowing for the sequential attachment of the two ligands.[11] The PEG spacer enhances solubility and can influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Surface Modification
The bromo group of Bromo-PEG2-methyl ester can be used to immobilize biomolecules onto surfaces that have been functionalized with nucleophiles. This is a common strategy for creating biocompatible surfaces on medical devices, nanoparticles, and biosensors.[1] The PEG spacer helps to reduce non-specific protein adsorption and improve the performance of the modified surface.
Experimental Protocols
The following are detailed methodologies for key experiments involving Bromo-PEG2-methyl ester. These protocols are based on established procedures for similar bromo-PEG linkers and should be optimized for specific applications.
Protocol 1: Conjugation of Bromo-PEG2-methyl ester to a Thiol-Containing Peptide
This protocol describes the reaction of the bromo group of the linker with a free thiol on a peptide, such as a cysteine residue.
Materials:
-
Thiol-containing peptide
-
Bromo-PEG2-methyl ester
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer, pH 7.0-8.5, deoxygenated.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC)
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in the deoxygenated reaction buffer to a final concentration of 1-10 mg/mL. If the peptide contains disulfide bonds, reduce them with a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 1 hour at room temperature. Remove the excess reducing agent using a desalting column.
-
Linker Preparation: Immediately before use, prepare a 10-100 mM stock solution of Bromo-PEG2-methyl ester in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the Bromo-PEG2-methyl ester stock solution to the peptide solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the peptide.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Monitor the reaction progress by LC-MS.
-
Quenching: Add a 50-100 fold molar excess of the quenching reagent to the reaction mixture to consume any unreacted Bromo-PEG2-methyl ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the peptide-PEG conjugate using SEC or RP-HPLC to remove unreacted linker, peptide, and quenching reagent.
-
Characterization: Confirm the successful conjugation and determine the purity of the product by mass spectrometry and HPLC.
Protocol 2: Synthesis of a PROTAC using a Bromo-PEG Linker (General Workflow)
This protocol outlines a general, two-step approach for synthesizing a PROTAC where a target protein ligand (warhead) and an E3 ligase ligand are coupled via a bromo-PEG linker. This example assumes the warhead has a nucleophilic handle (e.g., a phenol) and the E3 ligase ligand has an amine handle.
Materials:
-
Warhead with a nucleophilic group (e.g., Warhead-OH)
-
E3 ligase ligand with a primary amine (e.g., E3 Ligand-NH₂)
-
Bromo-PEG-acid (as a precursor to be activated or a similar bifunctional bromo-PEG linker)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF or DMSO
-
Purification system (e.g., preparative HPLC)
Procedure:
Step 1: Synthesis of the Warhead-Linker Intermediate
-
Dissolve the Warhead-OH (1.0 eq) in anhydrous DMF.
-
Add a base such as potassium carbonate (3.0 eq) and stir for 30 minutes at room temperature to generate the phenoxide.
-
Add a solution of a bromo-PEG linker with a second reactive group (e.g., a tosylate or another leaving group) (1.2 eq) in anhydrous DMF.
-
Heat the reaction to 60°C and stir for 16 hours. Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous workup and purify the Warhead-PEG-Br intermediate by flash chromatography.
Step 2: Synthesis of the Final PROTAC
-
Dissolve the Warhead-PEG-Br intermediate (1.0 eq) and the E3 Ligase Ligand-NH₂ (1.1 eq) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (3.0 eq).
-
Heat the reaction mixture to 80°C and stir for 24 hours. Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate common experimental workflows and logical relationships involving PEG linkers like Bromo-PEG2-methyl ester.
Signaling Pathway
PEGylated nanoparticles can interact with cell surface receptors and modulate downstream signaling pathways. The following diagram illustrates a simplified representation of the integrin-mediated signaling pathway that can be activated by PEGylated nanoparticles, leading to cellular responses.
Conclusion
Bromo-PEG2-methyl ester is a valuable and versatile heterobifunctional linker for researchers in drug development and biotechnology. Its well-defined structure, which includes a hydrophilic PEG spacer, a reactive bromo group, and a modifiable methyl ester, provides a powerful tool for the synthesis of sophisticated bioconjugates. The protocols and workflows presented in this guide offer a solid foundation for the successful application of Bromo-PEG2-methyl ester in the development of ADCs, PROTACs, and other advanced therapeutic and diagnostic agents. As with any bioconjugation reagent, optimization of reaction conditions is crucial for achieving the desired outcome for each specific application.
References
- 1. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide | AxisPharm [axispharm.com]
- 2. tebubio.com [tebubio.com]
- 3. Bromo PEG | BroadPharm [broadpharm.com]
- 4. dempochem.com [dempochem.com]
- 5. benchchem.com [benchchem.com]
- 6. End-to-End One-Pot Preclinical Immunoaffinity-Liquid Chromatography-Tandem Mass Spectrometry Workflow for Simultaneous Quantitation of Total and Conjugated Antibody Levels of Antibody-Drug Conjugates with Protease-Cleavable Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. labsolu.ca [labsolu.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
